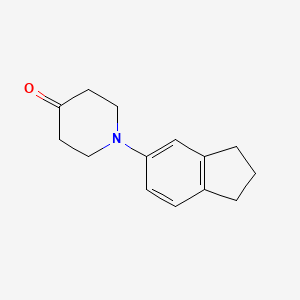

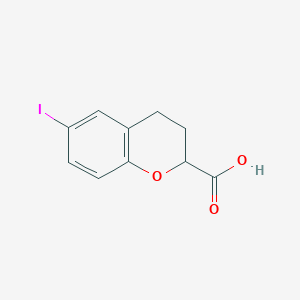

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Overview

Description

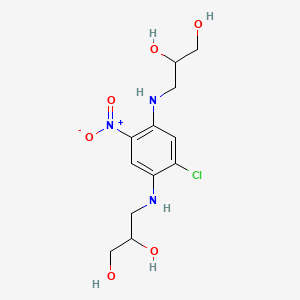

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, also known as DPI, is a chemical compound that has been extensively studied for its potential use in scientific research. DPI is a cyclic amide that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of experimental settings.

Scientific Research Applications

Pharmacokinetics and Metabolic Studies

- Studies have elucidated the metabolism and disposition of various compounds structurally related to "1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one," exploring their pharmacokinetic profiles and identifying major metabolic pathways. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were characterized, revealing insights into its elimination and metabolic transformation (Renzulli et al., 2011).

Effects on Specific Receptors

- The efficacy of compounds acting on 5-Hydroxytryptamine1A (5-HT(1A)) receptors, which are implicated in the treatment of anxiety and depression, was examined through in vivo occupancy studies. This provides a foundation for developing novel drugs targeting these receptors (Rabiner et al., 2002).

Therapeutic Potential

- Piperidine derivatives have shown potential in treating various conditions. For instance, piperidine was studied for its enhancement of sleep-related and insulin-induced growth hormone secretion, indicating its utility in clinical applications related to growth hormone dynamics (Mendelson et al., 1981).

Mechanism of Action

Target of Action

The primary target of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus through the MAPK (mitogen-activated protein kinases) pathway .

Mode of Action

This inhibition disrupts the MAPK signaling pathway, which can lead to changes in cell growth and proliferation .

Biochemical Pathways

The compound primarily affects the MAPK signaling pathway . This pathway is involved in various cellular functions, including cell growth, differentiation, and apoptosis. By inhibiting the B-raf protein, the compound disrupts this pathway, potentially leading to altered cell growth and proliferation .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be well absorbed and distributed throughout the body

Result of Action

The inhibition of the B-raf protein and disruption of the MAPK signaling pathway can lead to changes in cell growth and proliferation . This could potentially have therapeutic effects in conditions characterized by abnormal cell growth, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the B-raf protein

Biochemical Analysis

Biochemical Properties

The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is known to interact with certain proteins in biochemical reactions. Specifically, it targets the protein serine/threonine-protein kinase B-raf . The nature of these interactions involves the compound binding to the protein, potentially influencing its function.

Cellular Effects

Given its interaction with the serine/threonine-protein kinase B-raf , it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the serine/threonine-protein kinase B-raf . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-6-8-15(9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXRZOKECZXFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

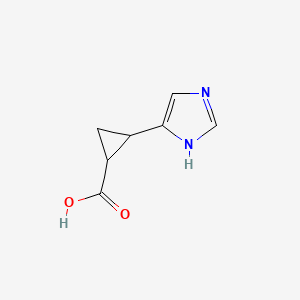

C1CC2=C(C1)C=C(C=C2)N3CCC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640821 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-76-5 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate](/img/structure/B1630111.png)

![4-Chloro-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B1630124.png)